2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Medicinal Chemistry Drug Discovery Scaffold Synthesis

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS 1342703-78-9) is a differentiated, chiral building block combining a rigid cis-2,6-dimethylpiperazine core with a terminal nitrile. This unique conformation is critical for reproducing interactions with biological targets—validated in advanced CPS1 allosteric inhibitors (e.g., H3B-616, IC₅₀ = 66 nM). Generic or trans-piperazine analogs cannot replicate this geometry, making direct substitution risky. The nitrile handle also enables late-stage diversification for focused PIM kinase chemical libraries. Choose this compound to accelerate SAR programs and avoid de novo synthesis of unvalidated scaffolds. Supplied as high-purity powder (≥95%) for R&D use only.

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 1342703-78-9
Cat. No. B2528561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylpiperazin-1-yl)acetonitrile
CAS1342703-78-9
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCC1CNCC(N1CC#N)C
InChIInChI=1S/C8H15N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,4-6H2,1-2H3
InChIKeyYCLVKDRZRVMKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS 1342703-78-9): A cis-2,6-Dimethylpiperazine-Derived Nitrile Building Block


2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS 1342703-78-9) is a chiral, heterocyclic organic compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol [1]. It is characterized by a cis-2,6-dimethylpiperazine core, which provides a rigid, substituted scaffold, linked to an acetonitrile group that can serve as a versatile synthetic handle . The compound is typically supplied as a powder with a purity of ≥95% and is intended for use as a research intermediate and building block in medicinal chemistry, specifically for the synthesis of more complex pharmaceutical agents .

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: Why Unverified Generic Substitution Risks Synthetic and Project Failure


Direct substitution of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile with generic piperazine derivatives is not scientifically sound due to its unique combination of a cis-2,6-dimethyl substituted core and a terminal nitrile . The cis-2,6-dimethylpiperazine motif imparts a specific, rigid conformation that is critical for interactions in biological targets, as evidenced by its presence in advanced CPS1 allosteric inhibitors [1]. Simple unsubstituted or trans-analogs will not replicate this precise three-dimensional shape. Furthermore, the nitrile group is a key functional handle used in further synthetic transformations; replacing it with another group would fundamentally alter the compound's utility as an intermediate. Therefore, substituting a generic or structurally similar analog carries a high risk of altering synthetic routes, yields, and the biological activity of the final target compound, potentially derailing a research project [2].

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: Quantified Evidence of Differentiation and Selection Value


Structural Conformational Constraint: The Cis-2,6-Dimethylpiperazine Core Confers a Unique Spatial Orientation Compared to Piperazine or Trans-Isomers

The compound's core is cis-2,6-dimethylpiperazine, which enforces a specific, fixed three-dimensional conformation. This contrasts sharply with unsubstituted piperazine, which is conformationally flexible and can adopt multiple geometries, and with the trans-2,6-dimethyl isomer, which presents a different spatial arrangement of its methyl groups. This conformational rigidity is a key structural feature for designing specific interactions with biological targets, as evidenced by its use in the development of potent allosteric CPS1 inhibitors [1].

Medicinal Chemistry Drug Discovery Scaffold Synthesis

Synthetic Utility as an Alkylating Agent: The Acetonitrile Group Enables N-Alkylation of 2,6-Dimethylpiperazine for Downstream Derivatization

The compound is synthesized via a reaction that demonstrates its utility as an alkylating agent. Specifically, cis-2,6-dimethylpiperazine is reacted with a suitable electrophile (e.g., an alkyl halide) under basic conditions (K2CO3) in acetonitrile at reflux to yield the target compound [1]. This established protocol confirms the reactivity of the piperazine nitrogen and provides a reliable starting point for further derivatization. A different nucleophile or electrophile would result in a different product with different properties.

Organic Synthesis Chemical Biology Process Chemistry

Class-Level Relevance in Kinase and Allosteric Inhibitor Development: The 2,6-Dimethylpiperazine Motif is a Privileged Scaffold for CPS1 and PIM Kinase Inhibition

The 2,6-dimethylpiperazine moiety is a privileged scaffold found in advanced inhibitors. A compound with this exact core (piperazine H3B-616) is a potent allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1) with an IC50 of 66 nM [1]. Furthermore, piperazine-containing compounds are widely represented in patents for inhibiting PIM kinases, a validated family of oncology targets [2]. This establishes the class's value in producing high-potency molecules, a feature not inherently present in scaffolds lacking this substitution pattern.

Kinase Inhibitors Oncology Allosteric Modulation

Validated Physicochemical Profile for Handling and Storage: Quantified Stability and Solubility Data

The compound's handling requirements are defined by quantified data. It has a calculated LogP of 0.02 and a defined storage condition of being sealed in a dry environment at 2-8°C . Additionally, for related piperazine-nitrile compounds, stability data indicates they remain stable in water at pH 4-9 and show no decomposition at 54°C for 3 months [1]. These data provide a clear, quantifiable profile for safe procurement, storage, and experimental planning, in contrast to uncharacterized or poorly defined analogs.

Pre-formulation Analytical Chemistry Logistics

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: Optimal Research and Industrial Application Scenarios


Scaffold for Synthesizing Next-Generation Allosteric CPS1 Inhibitors

In medicinal chemistry programs targeting Carbamoyl Phosphate Synthetase 1 (CPS1) for oncology, 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile serves as an ideal advanced starting material. Its core is validated in the development of potent allosteric CPS1 inhibitors like H3B-616 (IC50 = 66 nM), offering a significant head-start over de novo synthesis of unvalidated piperazines [1].

Synthesis of Diversely Functionalized PIM Kinase Inhibitor Libraries

Given the prominent role of substituted piperazines in patented PIM kinase inhibitors, this compound can be utilized to generate focused chemical libraries [2]. The nitrile group provides a convenient handle for late-stage diversification, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the 2,6-dimethylpiperazine core to modulate selectivity among PIM-1, PIM-2, and PIM-3 isoforms.

Development of Conformationally Restricted Biological Probes

Researchers designing chemical probes to interrogate targets requiring a specific ligand geometry can employ this compound as a key intermediate. The rigid cis-2,6-dimethylpiperazine framework ensures a defined spatial presentation of any subsequently attached functional groups, which is a crucial advantage over more flexible piperazine linkers for achieving target selectivity and high binding affinity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.